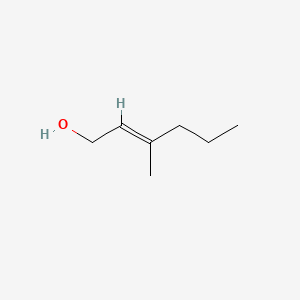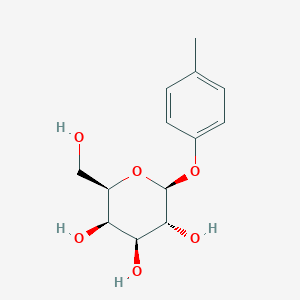
4-Methylphenyl beta-D-galactopyranoside
Overview
Description
4-Methylphenyl beta-D-galactopyranoside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond In this case, the sugar component is beta-D-galactopyranoside, and the aglycone (non-sugar) part is 4-methylphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl beta-D-galactopyranoside typically involves the glycosylation of 4-methylphenol with a suitable galactose donor. One common method is the Koenigs-Knorr reaction, where a glycosyl halide reacts with an alcohol in the presence of a silver salt catalyst. The reaction conditions often include:
Reactants: 4-methylphenol and a galactose donor (e.g., galactose bromide)
Catalyst: Silver carbonate or silver oxide
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: The glycosidic bond can be reduced under specific conditions.
Substitution: The hydroxyl groups on the sugar moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acylation or alkylation reagents such as acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 4-methylquinone derivatives.
Reduction: Formation of reduced glycosides.
Substitution: Formation of acylated or alkylated glycosides.
Scientific Research Applications
4-Methylphenyl beta-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Employed in enzymatic studies to investigate the activity of beta-galactosidases.
Medicine: Potential use in drug development as a scaffold for designing glycoside-based drugs.
Industry: Utilized in the synthesis of complex carbohydrates and glycosylated products.
Mechanism of Action
The mechanism of action of 4-Methylphenyl beta-D-galactopyranoside involves its interaction with specific enzymes or receptors. For instance, beta-galactosidases can hydrolyze the glycosidic bond, releasing the aglycone and galactose. The molecular targets and pathways depend on the specific application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Phenyl beta-D-galactopyranoside
- Methyl beta-D-galactopyranoside
- 4-Methylphenyl alpha-D-galactopyranoside
Comparison
4-Methylphenyl beta-D-galactopyranoside is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological molecules. Compared to phenyl beta-D-galactopyranoside, the methyl group provides additional steric and electronic effects, potentially altering its binding affinity and specificity.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c1-7-2-4-8(5-3-7)18-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLBSNPILSLTFZ-KSSYENDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427744 | |
| Record name | 4-Methylphenyl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3150-22-9 | |
| Record name | 4-Methylphenyl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[a]pyrene-7-d](/img/structure/B1624090.png)
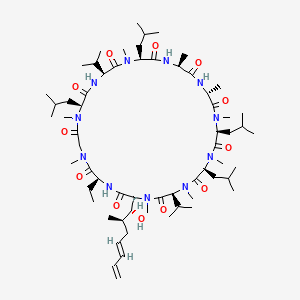
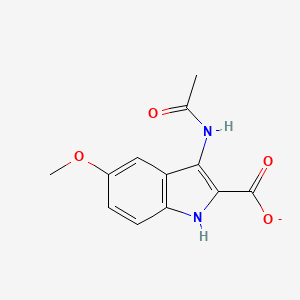
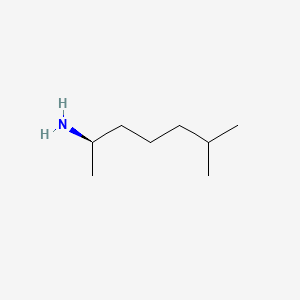
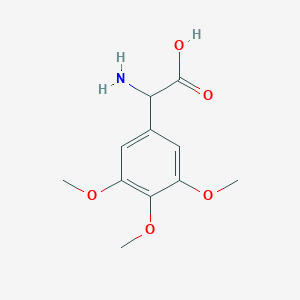
![Methyl 3-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propanoate](/img/structure/B1624097.png)
![3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1624099.png)
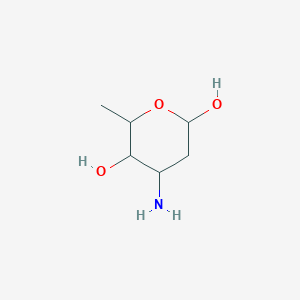
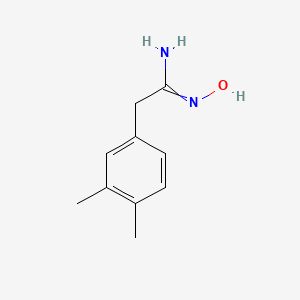
![[1-[[[3-[2-[[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/new.no-structure.jpg)
![Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one](/img/structure/B1624105.png)
